molecular formula C22H24N2O3 B2607164 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one CAS No. 847379-61-7

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one

Cat. No.: B2607164
CAS No.: 847379-61-7
M. Wt: 364.445
InChI Key: RGEHECBQILDZLE-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-4-one, which is a class of compounds known as coumarins. These are often found in many plants and have a variety of biological activities . The presence of the ethylpiperazinyl group might suggest potential bioactivity, as piperazine derivatives are known to exhibit a wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar chromen-4-one core, with the ethylpiperazinylmethyl and phenyl groups introducing steric bulk . The presence of the hydroxy group on the chromen-4-one core could also introduce hydrogen bonding capabilities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic system of the chromen-4-one core, as well as the basicity of the piperazine nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxy group and the basic piperazine could confer solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

The compound 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one and its derivatives have been investigated for their antimicrobial properties. Studies on similar chromen-4-one derivatives demonstrate significant antibacterial and antifungal activities. These compounds have been synthesized through methods like reductive amination and further evaluated using in vitro assays against various microbial strains. Their structural characteristics contribute to their inhibitory potency, which is comparable to standard antimicrobial agents. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Mandala et al., 2013).

Catalysis in Organic Synthesis

Another significant application of this class of compounds is in catalysis, particularly in the synthesis of heterocyclic compounds. Research indicates that similar structures have been used as catalysts in reactions yielding various pharmacologically relevant heterocycles. For example, silica-bonded propylpiperazine-N-sulfamic acid has been employed as a recyclable catalyst for the synthesis of derivatives involving chromen-4-ones, showcasing the utility of such compounds in facilitating chemical transformations with high yields and under environmentally friendly conditions (Ghashang et al., 2015).

Neuroprotective and Antioxidant Roles

Compounds related to this compound have also been explored for their neuroprotective and antioxidant properties. For instance, certain derivatives have shown promise in protecting against cell loss in models of global ischemia, suggesting potential therapeutic applications in neurological conditions due to their antioxidant capacities (Zuo et al., 2015).

Anti-inflammatory and Cytotoxic Activities

Exploration into the bioactivity of chromen-4-one derivatives has uncovered their anti-inflammatory and cytotoxic potentials. Specific compounds in this category have demonstrated the ability to inhibit pro-inflammatory enzymes and exhibit cytotoxic effects against cancer cell lines. This indicates their potential for development into anti-inflammatory and anticancer therapeutics, highlighting the broad spectrum of biological activities associated with this chemical framework (Patjana et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors and ion channels .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its potency or selectivity for specific biological targets .

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-23-10-12-24(13-11-23)14-18-20(25)9-8-17-21(26)19(15-27-22(17)18)16-6-4-3-5-7-16/h3-9,15,25H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEHECBQILDZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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